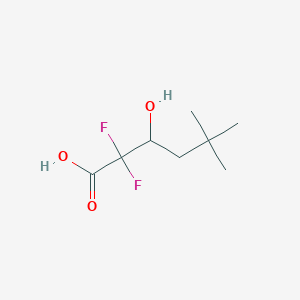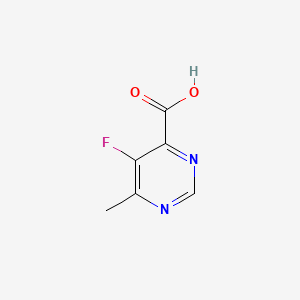
5-Fluoro-6-methylpyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-methylpyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylpyrimidine-4-carboxylic acid typically involves the fluorination of pyrimidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. This can be achieved using reagents such as hydrofluoric acid or fluoroboric acid under controlled conditions .
Industrial Production Methods: Industrial production of fluorinated pyrimidines often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Hydrofluoric acid or fluoroboric acid for fluorination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-Fluoro-6-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and DNA/RNA interactions.
Medicine: Fluorinated pyrimidines are explored for their potential as anticancer agents due to their ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-methylpyrimidine-4-carboxylic acid involves its interaction with biological macromolecules. The fluorine atom’s high electronegativity and the compound’s structural similarity to natural pyrimidines allow it to inhibit enzymes involved in nucleic acid synthesis. This inhibition can disrupt DNA and RNA synthesis, leading to cytotoxic effects, which is particularly valuable in cancer treatment .
Comparación Con Compuestos Similares
5-Fluorouracil: A widely used anticancer agent that also inhibits thymidylate synthase.
6-Methylpyrimidine-4-carboxylic acid: Lacks the fluorine atom but shares a similar core structure.
2-Fluoropyridine: Another fluorinated heterocycle with different biological properties
Uniqueness: 5-Fluoro-6-methylpyrimidine-4-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the pyrimidine ring. This combination enhances its stability and biological activity compared to non-fluorinated or non-methylated analogs .
Propiedades
Fórmula molecular |
C6H5FN2O2 |
|---|---|
Peso molecular |
156.11 g/mol |
Nombre IUPAC |
5-fluoro-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c1-3-4(7)5(6(10)11)9-2-8-3/h2H,1H3,(H,10,11) |
Clave InChI |
LKRBURNGQWBEJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=N1)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


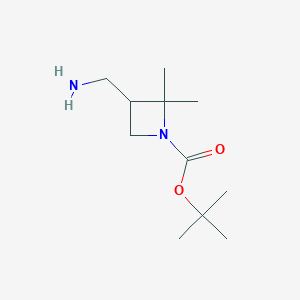
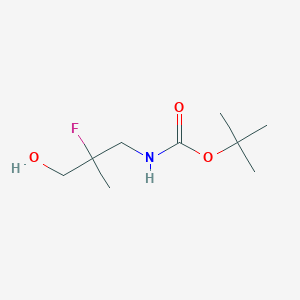
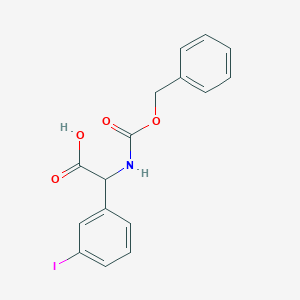

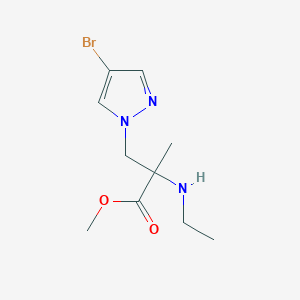
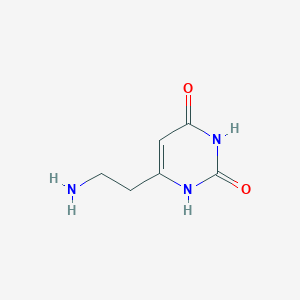

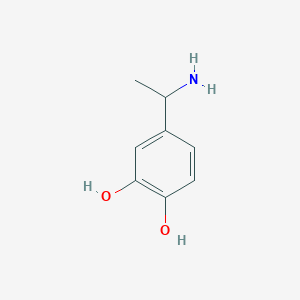
![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)
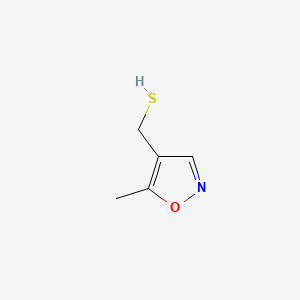
![tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate](/img/structure/B13623516.png)
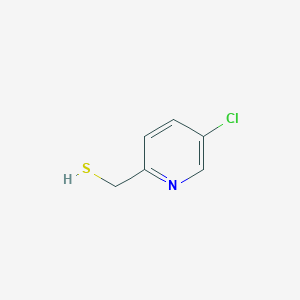
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623531.png)
